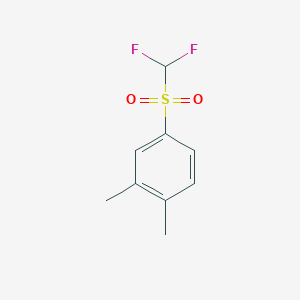
4-Difluoromethanesulfonyl-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Difluoromethanesulfonyl-1,2-dimethylbenzene is an organic compound with the molecular formula C9H10F2O2S It is a derivative of benzene, characterized by the presence of two fluorine atoms, a sulfonyl group, and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethanesulfonyl-1,2-dimethylbenzene typically involves the sulfonylation of 1,2-dimethylbenzene (o-xylene) with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Difluoromethanesulfonyl-1,2-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the sulfonyl group, the compound can participate in EAS reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.
Major Products:
Nitration: Produces nitro derivatives.
Halogenation: Yields halogenated products.
Oxidation: Results in carboxylic acids.
Scientific Research Applications
4-Difluoromethanesulfonyl-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Difluoromethanesulfonyl-1,2-dimethylbenzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
4-Methanesulfonyl-1,2-dimethylbenzene: Lacks the fluorine atoms, resulting in different chemical properties.
4-Difluoromethanesulfonylbenzene: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness: 4-Difluoromethanesulfonyl-1,2-dimethylbenzene is unique due to the combined presence of fluorine atoms, a sulfonyl group, and methyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H10F2O2S |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
4-(difluoromethylsulfonyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H10F2O2S/c1-6-3-4-8(5-7(6)2)14(12,13)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
HEUMQBXOMYVQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















